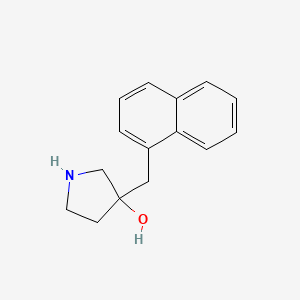

3-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol

Description

3-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol is a secondary amine featuring a pyrrolidin-3-ol core substituted with a naphthalen-1-ylmethyl group at the 3-position. Despite its discontinued commercial availability, its structural motifs align with bioactive molecules targeting enzymes and receptors, particularly in central nervous system disorders and anticancer therapies.

The pyrrolidine ring’s puckering dynamics (governed by Cremer-Pople parameters) influence its interactions with biological targets, while the naphthalene moiety may enhance hydrophobic binding or π-π stacking .

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

3-(naphthalen-1-ylmethyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C15H17NO/c17-15(8-9-16-11-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,16-17H,8-11H2 |

InChI Key |

DMJUFXCRCBMIHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(CC2=CC=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol typically involves the reaction of naphthalen-1-ylmethanol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with pyrrolidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity is influenced by its naphthalene moiety and pyrrolidine ring , enabling diverse transformations:

Nucleophilic Substitution

The hydroxyl group on the pyrrolidine ring can act as a nucleophile. For example, in structural analogues, hydroxyl groups undergo substitution reactions with alkylating agents or electrophiles.

Oxidation

The hydroxyl group may oxidize to form ketones or aldehydes. In related compounds, oxidation of secondary alcohols to ketones is observed under acidic or enzymatic conditions.

Alkylation

The pyrrolidine nitrogen can undergo alkylation, as seen in derivatives where methylation or acylation enhances stability or modifies biological activity.

Domino Reaction Pathway

The synthesis involves sequential nucleophilic additions and cyclocondensation steps. For instance, in the reaction of naphthalen-2-ol with nicotinaldehyde and pyrrolidine, a domino mechanism forms the final product without isolation of intermediates .

Hydrogen Bonding Effects

Intramolecular O—H⋯N hydrogen bonding stabilizes the molecular conformation, as observed in structurally similar compounds. This interaction influences reactivity by restricting rotational freedom and directing reactive sites .

Structural Analogues and Comparative Reactivity

Scientific Research Applications

3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl and Aromatic Derivatives

a. 1-(3-Chloro-benzyl)-pyrrolidin-3-ol (CAS 1033012-64-4)

- Molecular Formula: C₁₁H₁₄ClNO

- Molecular Weight : 211.69 g/mol

- Key Features: Replaces naphthalene with a 3-chlorobenzyl group. This compound is used in medicinal chemistry for structure–activity relationship (SAR) studies .

b. (S)-1-(2-Aminophenyl)pyrrolidin-3-ol (CAS 20049-03-0)

- Molecular Formula : C₁₀H₁₄N₂O

- Molecular Weight : 178.23 g/mol

- Key Features: Incorporates an aminophenyl group, enabling hydrogen bonding and resonance stabilization. The (S)-stereochemistry may enhance enantioselective interactions, as seen in kinase inhibitors .

c. 1-(3-Bromophenyl)pyrrolidin-3-ol (CAS 1355335-99-7)

- Molecular Formula: C₁₀H₁₂BrNO

- Molecular Weight : 242.12 g/mol

- Key Features : Bromine’s steric and electronic effects make this compound a heavier halogen analog, useful in probing hydrophobic pockets in target proteins .

d. Phenylethyl-Substituted Derivatives (Compounds 1a and 1b in )

- Structure : 5-[2-[(3R or 3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole

- Key Features : These derivatives exhibit antiviral activity, with the phenylethyl group optimizing solubility and membrane permeability. The oxadiazole ring introduces additional hydrogen-bonding capabilities .

Naphthalene-Containing Pyridine Derivatives

a. 6-(Naphthalen-1-yl)pyridin-3-ol (CAS 1261908-68-2)

- Molecular Formula: C₁₅H₁₁NO

- Molecular Weight : 221.26 g/mol

- Key Features: Replaces the pyrrolidine ring with pyridine, retaining the naphthalene group.

Aliphatic and Functionalized Derivatives

a. 1-(Phenylmethyl)-3-(2-propen-1-yl)-3-pyrrolidinol (CAS 885275-23-0)

Structural and Functional Analysis

Molecular Properties and Reactivity

| Compound | Molecular Weight (g/mol) | Key Substituent | Key Applications |

|---|---|---|---|

| 3-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol | ~227.3 | Naphthalen-1-ylmethyl | Drug discovery, materials |

| 1-(3-Chloro-benzyl)-pyrrolidin-3-ol | 211.69 | 3-Chlorobenzyl | SAR studies |

| (S)-1-(2-Aminophenyl)pyrrolidin-3-ol | 178.23 | 2-Aminophenyl | Kinase inhibition |

| 6-(Naphthalen-1-yl)pyridin-3-ol | 221.26 | Pyridine-naphthalene | Solubility optimization |

- Pyrrolidine Conformation : The Cremer-Pople puckering parameters (e.g., q₂, θ) vary with substituents, affecting binding to chiral targets. Bulkier groups like naphthalene may restrict ring flexibility .

- Synthetic Routes : Many analogs are synthesized via nucleophilic substitution or reductive amination. For example, describes using (S)-pyrrolidin-3-ol as a precursor for TRK inhibitors .

Pharmacological Potential

- Antiviral Activity : Phenylethyl-pyrrolidine derivatives () show efficacy against RNA viruses, suggesting the naphthalene analog could be optimized for similar targets .

- Kinase Inhibition: The (S)-2-aminophenyl derivative’s stereospecificity highlights the importance of substituent positioning in target engagement .

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of 3-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve the naphthalene and pyrrolidine moieties. The methylene bridge (Naph-CH-pyrrolidine) will show distinct splitting patterns. Compare with structurally similar compounds like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol for reference .

- X-ray Crystallography: For absolute stereochemical confirmation, employ SHELX software (e.g., SHELXL for refinement) to analyze single-crystal data. Evidence from analogous compounds, such as 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]-naphthalen-2-ol, demonstrates the utility of SHELX in resolving complex stereochemistry .

- Mass Spectrometry (GC-MS/LC-MS): Use high-resolution MS to confirm molecular weight and fragmentation patterns. For example, GC-MS analysis of 3-(naphthalen-1-ylmethyl)-1-pentyl-1H-indole highlights protocols for detecting aromatic-pyrrolidine hybrids .

Advanced: How can enantiomeric purity of this compound be achieved and validated?

Answer:

- Stereocontrolled Synthesis: Utilize chiral catalysts (e.g., asymmetric hydrogenation) or enantioselective enzymatic resolution. The patent for (3S)-pyrrolidin-3-ol hydrochloride demonstrates resolution via diastereomeric salt formation using chiral acids .

- Analytical Validation:

- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB. Reference methods from (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, which highlight retention time differences under polar mobile phases .

- Optical Rotation: Compare specific rotation values with literature standards.

Basic: What synthetic strategies are effective for introducing the naphthalen-1-ylmethyl group into pyrrolidin-3-ol?

Answer:

- Diazotization and Coupling: Start with 3-amino-pyridine, diazotize using NaNO/HCl, and couple with 1-naphthol to form an azo intermediate. Subsequent reduction (e.g., LiAlH) can yield the methylene bridge (Naph-CH-pyrrolidine) .

- Grignard or Organometallic Reactions: React naphthalen-1-ylmagnesium bromide with a pyrrolidin-3-one precursor, followed by stereoselective reduction (e.g., NaBH with chiral ligands) .

Advanced: How can computational methods predict biological targets or binding modes of this compound?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., neurotensin receptor 1). Studies on nAChR-selective compounds illustrate protocols for docking naphthalene-containing ligands into hydrophobic pockets .

- ADMET Prediction: Tools like SwissADME can assess pharmacokinetic properties. For example, logP calculations for similar pyrrolidine derivatives (e.g., 3-phenyl-1-piperidin-4-yl-propan-1-ol) guide solubility optimization .

Advanced: What are common synthetic impurities, and how are they mitigated?

Answer:

- Byproducts:

- Naphthalen-1-ol: From incomplete coupling or hydrolysis. Monitor via HPLC with UV detection at 254 nm .

- Diastereomers: Arise during asymmetric synthesis. Purify using preparative chiral chromatography .

- Mitigation Strategies:

Advanced: How to design SAR studies for this compound derivatives?

Answer:

- Scaffold Modifications:

- Naphthalene Substitution: Introduce electron-withdrawing groups (e.g., -NO) to test π-π stacking effects, inspired by 3-(4-nitrophenyl)-1H-pyrazole derivatives .

- Pyrrolidine Modifications: Replace hydroxyl with amino groups to assess hydrogen-bonding roles, referencing 3-aminopyrrolidine derivatives .

- Biological Assays: Screen against targets like squalene synthase (as in GC-MS-analyzed naphthalene hybrids) .

Basic: What are the stability and storage requirements for this compound?

Answer:

- Stability: The compound is hygroscopic due to the hydroxyl group. Store under inert gas (N) at 2–8°C, similar to pyrrolidin-3-ol hydrochloride .

- Degradation Pathways: Oxidative decomposition of naphthalene can occur. Add antioxidants (e.g., BHT) in solution phases .

Advanced: How to resolve contradictions in biological activity data for this compound?

Answer:

- Data Triangulation:

- Reproducibility Tests: Validate receptor binding assays (e.g., IC) across multiple cell lines, referencing neurotensin receptor agonist studies .

- Metabolite Analysis: Use LC-MS to identify active metabolites, as seen in studies on Mitracarpus hirtus extracts .

- Structural Confirmation: Re-analyze batch purity via -NMR and X-ray diffraction to rule out structural misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.